Centazolone

Description

Historical Trajectory and Discovery Context of Centazolone and Related Quinazolinone Derivatives

The journey of quinazolinone chemistry began in the 19th century. In 1869, the first derivative of quinazoline (B50416) was prepared by Griess through the reaction of cyanogen (B1215507) with anthranilic acid. nih.gov This was followed by the synthesis of the parent quinazoline molecule in 1895 by August Bischler and Lang, who achieved this by decarboxylating a 2-carboxy derivative. nih.govorientjchem.orgwikipedia.org The name "quinazoline" was later proposed by Widdege. nih.govresearchgate.net

Quinazolines and their oxidized forms, quinazolinones, consist of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wikipedia.orgresearchgate.net This structural motif is not just a synthetic curiosity but is also found in nature, with over 200 biologically active quinazoline alkaloids identified from sources like plants, animals, and microorganisms. orientjchem.orgresearchgate.net A prominent natural example is vasicine (B45323) (peganine), isolated from Adhatoda vasica in 1888, which is known for its bronchodilator effects. orientjchem.org

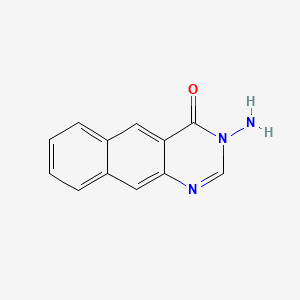

Within this broad family, this compound emerged from a research program in India. Identified as compound 65/469, its chemical name is 3-aminobenzo-6,7-quinazoline-4-one. neurotree.orgnih.govnih.gov Research published in the late 1970s and early 1980s described this compound as a novel tranquillosedative compound. nih.govias.ac.in

Contemporary Significance of this compound in Pharmacological Research and Medicinal Chemistry

The primary pharmacological significance of this compound lies in its activity as a tranquillosedative, or a sedative-hypnotic agent. nih.govacetherapeutics.com Early studies established its effects as being comparable to those of chlordiazepoxide, a well-known benzodiazepine (B76468). nih.govias.ac.in A double-blind crossover study involving human volunteers directly compared this compound with chlordiazepoxide, highlighting its potential in this therapeutic area. nih.gov

The broader class of quinazolinone derivatives, to which this compound belongs, is of immense interest in medicinal chemistry due to a wide spectrum of biological activities. nih.govresearchgate.net Researchers have successfully synthesized quinazolinone derivatives with potent anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties. nih.govmdpi.com This diverse bioactivity makes the quinazolinone scaffold a "privileged structure" in drug discovery.

While much of the specific clinical investigation on this compound dates to the 1980s, where it was reported to be undergoing extensive clinical trials in India, its role as a reference compound and a subject for foundational pharmacological studies persists. ias.ac.in For instance, its effects on the levels of biogenic amines in the brain and liver of rats have been investigated to understand its mechanism of action. researchgate.net The study of this compound contributes to the overarching goal of medicinal chemistry to understand how molecular structure dictates biological function, using the quinazolinone framework as a basis for designing new therapeutic agents. conceptlifesciences.com

Identification of Current Research Gaps and Future Academic Inquiries Pertaining to this compound

Despite its early promise, the volume of recent, large-scale clinical research on this compound appears limited, representing a significant research gap. Much of the publicly available data on its clinical trials dates back several decades. nih.govias.ac.in A primary area for future inquiry would be to re-evaluate the efficacy and mechanism of action of this compound using contemporary pharmacological and molecular biology techniques.

Future academic inquiries could be directed towards several promising areas:

Expanded Pharmacological Profiling: The quinazolinone nucleus is associated with a vast array of biological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.govmdpi.com A comprehensive screening of this compound for these and other activities has yet to be thoroughly reported. Such studies could reveal previously unknown therapeutic potential.

Mechanism of Action: While its tranquillosedative effects are established, a detailed elucidation of its molecular targets and pathways, particularly in comparison to modern anxiolytics and sedatives, remains an open field of investigation.

Medicinal Chemistry Exploration: Modern synthetic methodologies could be employed to create novel analogs of this compound. Structure-activity relationship (SAR) studies on new derivatives could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. mdpi.com

Metal Complexation: A recent trend in quinazoline research is the synthesis of metal complexes to enhance pharmacological activity. orientjchem.org Investigating the properties of this compound-metal complexes could open new avenues for its application.

Prodrug Development: The principles of prodrug design, which involve modifying a drug molecule to improve its delivery and release, could be applied to this compound to optimize its therapeutic profile. googleapis.com

In essence, while the foundational research on this compound provided a strong starting point, the compound represents a largely untapped resource for modern drug discovery and development efforts.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminobenzo[g]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-15-7-14-11-6-9-4-2-1-3-8(9)5-10(11)12(15)16/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXUQBVMAUWSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215981 | |

| Record name | Centazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49731939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65793-50-2 | |

| Record name | Centazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065793502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Centazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR2EJM0TLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Centazolone

Established Synthetic Routes for Centazolone Core Structure

A common and established pathway for analogous quinazolinones begins with a cyclic β-keto ester, in this case, ethyl 2-oxocycloheptane-1-carboxylate. This starting material can be transformed into the key intermediate, 2-aminocyclohept-1-ene-1-carboxamide, through a sequence of reactions. The final cyclization to form the quinazolinone ring is typically achieved by heating this intermediate with a reagent like formamide (B127407) or triethyl orthoformate and ammonia (B1221849).

A representative synthetic scheme is detailed below:

Table 1: Plausible Established Synthetic Route for this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Ethyl 2-oxocycloheptane-1-carboxylate | 1. NH₂OH·HCl, Pyridine 2. H₂, Raney Ni | Ethyl 2-aminocyclohept-1-ene-1-carboxylate | Introduction of the amine group. |

| 2 | Ethyl 2-aminocyclohept-1-ene-1-carboxylate | NH₃, EtOH, sealed tube, heat | 2-Aminocyclohept-1-ene-1-carboxamide | Conversion of ester to primary amide. |

| 3 | 2-Aminocyclohept-1-ene-1-carboxamide | HCONH₂, heat | 7,8,9,10-Tetrahydro-6H-cyclohepta[d]quinazolin-6-one | Formation of the pyrimidine (B1678525) ring. |

An alternative approach for the final ring closure involves the Schmidt reaction on a precursor ketone, a method documented for the synthesis of similar fused heterocyclic systems. koreascience.kr This would involve treating a tricyclic ketone precursor with sodium azide (B81097) in the presence of a strong acid to induce ring expansion and incorporation of nitrogen, directly forming the lactam portion of the quinazolinone core.

Novel Synthetic Approaches and Methodological Advancements for this compound Analogues

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign methodologies. Research into quinazolinone synthesis has produced several novel approaches that are applicable to the production of this compound analogues. researchgate.netnih.govmdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances. benthamscience.com These principles have been successfully applied to the synthesis of the quinazolinone scaffold.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for quinazolinone synthesis. A one-pot reaction of anthranilic acid, an amine, and an orthoester under microwave conditions can produce 3-substituted quinazolinones efficiently. tandfonline.comresearchgate.net This method avoids prolonged heating and often reduces the need for traditional solvents.

Use of Green Solvents and Catalysts: Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have been employed as both the solvent and catalyst for quinazolinone synthesis, offering a recyclable and biodegradable medium. tandfonline.comresearchgate.net Other approaches utilize water as a solvent in catalyst-free conditions, reacting α-keto acids with 2-aminobenzamides to form the quinazolinone ring, representing a significant improvement in environmental safety. mdpi.com

Biorenewable C1 Synthons: In a notable advancement, D-glucose has been used as a sustainable and renewable C1 source in copper-catalyzed oxidative coupling reactions to build the quinazolinone core. researchgate.net This strategy replaces traditional, often toxic, one-carbon reagents like formamide or orthoformates.

Table 2: Green Synthetic Methods Applicable to this compound Analogues

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave Synthesis | Anthranilic acid, amine, orthoester, microwave irradiation | Rapid reaction times, high yields, one-pot procedure. | researchgate.net |

| Deep Eutectic Solvents | Choline chloride:urea (DES) as solvent/catalyst | Recyclable, biodegradable, reduced volatile organic compounds. | tandfonline.com |

| Catalyst-Free Aqueous Synthesis | α-Keto acids, 2-aminobenzamides, water | Avoids organic solvents and catalysts, environmentally benign. | mdpi.com |

| Photocatalysis | Eosin Y, blue LEDs, copper(II) catalyst | Mild reaction conditions, uses visible light as an energy source. | rsc.org |

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is achiral, modifications to its cycloheptane (B1346806) or quinazolinone rings can introduce stereocenters, making stereocontrolled synthesis crucial for studying the biological activity of individual enantiomers. Methodologies for producing enantiomerically pure quinazolinones are well-developed. mdpi.com

Stereoselective Synthesis: Asymmetric synthesis aims to create a single enantiomer directly. One powerful method involves the cyclization of an imine precursor using an aza-Wittig reaction, which has been applied to the total synthesis of several chiral quinazolinone alkaloids. acs.org Another approach is the use of chiral phosphoric acids as catalysts to control the enantioselectivity of the cyclization step, affording axially chiral aryl quinazolinones with high enantiomeric excess. mdpi.comfrontiersin.org More recently, enzyme-catalyzed atroposelective bromination has been used to create chiral C-N axes. mdpi.com

Chiral Resolution: Resolution separates a racemic mixture into its constituent enantiomers. A classic technique is diastereomeric salt formation, where the racemic compound (if it has an acidic or basic handle) is reacted with a chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid, tartaric acid derivatives) to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. google.com For non-ionizable compounds, chiral chromatography using a chiral stationary phase (CSP) is a common and effective, albeit more costly, method for enantiomer separation. nih.gov

Derivatization Strategies and Scaffold Modification of this compound

Modification of the this compound scaffold is essential for developing analogues with modulated properties and for creating chemical tools for biological investigation. Derivatization can occur at the C3-amino group, the aromatic ring, or the cycloheptane ring.

Chemical Functionalization and Prodrug Design Principles for Research Probes

Chemical functionalization transforms a drug molecule into a probe to study its mechanism of action or into a prodrug to improve its pharmacokinetic properties. mdpi.comresearchgate.net A prodrug is an inactive derivative that is converted in vivo to the active parent drug. nih.gov

A key principle in prodrug design is to mask a functional group to overcome a specific barrier, such as poor water solubility or rapid metabolism. mdpi.com A well-documented strategy for quinazolinone derivatives involves the design of enzyme-activated prodrugs for targeted therapy. In one example, a water-soluble phosphate (B84403) group was attached to the hydroxyl group of a quinazolinone analogue. aacrjournals.org This prodrug, 2-(2′-phosphoryloxyphenyl)-6-iodo-4-(3H)-quinazolinone (IQ₂-P), was designed to be hydrolyzed by alkaline phosphatase, an enzyme often overexpressed on the surface of tumor cells. Upon enzymatic cleavage, the highly insoluble and fluorescent parent drug precipitates and accumulates at the target site, demonstrating a sophisticated approach to creating a theranostic agent (a compound used for both therapy and diagnosis). aacrjournals.org This principle could be directly applied to a hydroxylated analogue of this compound.

Synthesis of Labeled this compound for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, metabolic pathways, and pharmacokinetics (DMPK). symeres.comnih.gov Stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) can be incorporated into the this compound structure.

The synthesis of labeled this compound can be achieved through two primary strategies:

Incorporation of Labeled Precursors: The synthesis can be performed using commercially available starting materials that already contain the isotopic label. For instance, in the established route for this compound, a ¹⁴C-labeled formamide (H¹⁴CONH₂) could be used in the cyclization step to introduce a ¹⁴C atom into the C2 position of the quinazolinone ring. Similarly, using ammonia labeled with ¹⁵N would place the isotope at the N1 or N3 position. symeres.com

Direct Isotope Exchange: For deuterium (B1214612) labeling, direct hydrogen-deuterium (H/D) exchange reactions can be performed on the final molecule or an intermediate under acidic or basic conditions using a deuterium source like D₂O.

These labeled analogues are critical for quantitative analysis in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking of the drug and its metabolites. symeres.comresearchgate.net

Preclinical Pharmacological Activity and Mechanistic Investigations of Centazolone

Central Nervous System Modulatory Effects in in vivo Preclinical Models

Centazolone has been identified and investigated as a tranquillosedative compound. nih.gov Early studies on this compound, specifically designated as compound 65/469, focused on its potential to induce a state of tranquility and sedation. A clinical study in human volunteers was conducted to compare its effects with chlordiazepoxide, a well-known benzodiazepine (B76468) with tranquillosedative properties. nih.gov While the full preclinical data from animal models detailing the specific neural pathways modulated by this compound to exert these effects are not extensively detailed in readily available literature, its classification as a tranquillosedative agent suggests activity on neural circuits that regulate arousal, anxiety, and wakefulness.

No specific data from preclinical in vivo models detailing the neural pathways associated with the tranquillosedative properties of this compound is available in the searched scientific literature.

There is no information available in the searched scientific literature regarding the muscle relaxant actions and related neurophysiological mechanisms of this compound in preclinical studies.

There is no information available in the searched scientific literature regarding the anticonvulsant activity and potential mechanisms of action of this compound in experimental seizure models.

There is no information available in the searched scientific literature regarding the hypnotic-like effects of this compound in animal models and the associated neurotransmitter system modulation.

Neurochemical Impact of this compound in Preclinical Brain Models

There is no information available in the searched scientific literature regarding the alterations in biogenic amine levels, specifically dopamine (B1211576) and serotonin, in the rat brain following the administration of this compound.

Modulation of Gamma-Aminobutyric Acid (GABA) Metabolism and Receptor Interactions in Animal Studies

This compound has been characterized as a tranquillosedative with central muscle-relaxant properties, exhibiting a pharmacological profile comparable to chlordiazepoxide, a well-known benzodiazepine. This suggests that this compound's mechanism of action likely involves the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Preclinical studies in animal models are crucial for elucidating these interactions.

While direct studies detailing the specific molecular interactions of this compound with GABA receptors or its influence on GABA metabolism are not extensively documented in publicly available literature, its CNS depressant effects observed in animal models provide indirect evidence of its GABAergic activity. Standard preclinical screening models for anxiolytic and sedative compounds, such as the elevated plus-maze, light-dark box, and open field tests, are commonly used to assess the behavioral effects of compounds like this compound. nih.govjddtonline.info The sedative-hypnotic effects are often evaluated by measuring the potentiation of sleep induced by agents like pentobarbital, which acts on GABA-A receptors. nih.govspringermedizin.de

The general mechanism for CNS depressant drugs often involves interaction with the GABA-A receptor complex, leading to an increased influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. researchgate.net It is hypothesized that this compound may act as a positive allosteric modulator at the GABA-A receptor, similar to benzodiazepines, thereby enhancing the inhibitory effects of GABA. However, without specific binding assay data, the precise nature of this interaction remains to be fully elucidated.

Table 1: Preclinical Models for Assessing CNS Depressant Activity

| Animal Model | Parameter Measured | Inference |

| Elevated Plus Maze | Time spent in open arms vs. closed arms | Anxiolytic activity |

| Light-Dark Box | Time spent in the light compartment vs. dark compartment | Anxiolytic activity |

| Open Field Test | Locomotor activity, exploratory behavior | Sedative effects |

| Pentobarbital-induced sleeping time | Onset and duration of sleep | Sedative-hypnotic potentiation |

Exploration of Antiproliferative Mechanisms of this compound in in vitro Cell Lines

The quinazolinone scaffold, which forms the core structure of this compound, is recognized for its potential in the development of anticancer agents. nih.govmdpi.comaurak.ac.ae Various derivatives of quinazolinone have demonstrated significant antiproliferative activity against a range of cancer cell lines, including those of the lung, breast, and colon. nih.govacs.orgnih.gov

For instance, certain quinazolinone derivatives have been shown to inhibit the growth of various cancer cell lines, with IC50 values in the low micromolar range. nih.govnih.gov The antiproliferative effects are often evaluated using assays such as the MTT or SRB assay, which measure cell viability.

Table 2: Examples of Antiproliferative Activity of Quinazolinone Derivatives in Cancer Cell Lines

| Compound Type | Cancer Cell Line | Observed Effect |

| Quinazolinone-chalcone hybrids | Epidermoid carcinoma (A431) | Cytotoxicity with IC50 in the low micromolar range. rsc.org |

| 3-benzyl-4(3H)quinazolinones | Various human cancer cell lines | Potent anticancer activity. researchgate.net |

| N-arylbenzo[h]quinazoline-2-amines | HuH-7, Caco-2, MDA-MB-468, HCT-116 | Significant cytotoxicity with low micromolar IC50 values. nih.gov |

| Benzo[f]quinazolin-1(2H)-ones | Human colon adenocarcinoma (SW480) | Moderate growth inhibitory activity. nih.gov |

A significant mechanism through which many quinazolinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.govtandfonline.comtandfonline.com Studies on various quinazolinone compounds have demonstrated their ability to trigger apoptotic pathways in cancer cells. This is often evidenced by an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2. nih.govtandfonline.com

Furthermore, the activation of caspases, which are key executioner enzymes in the apoptotic cascade, is a common finding. rsc.orgtandfonline.com Flow cytometry analysis of cells treated with these compounds often reveals an increase in the sub-G1 population, which is indicative of apoptotic DNA fragmentation. rsc.org Cell cycle analysis frequently shows an arrest at specific phases, such as G1 or G2/M, preventing the proliferation of malignant cells. tandfonline.comtandfonline.com While these findings are promising for the quinazolinone class of compounds, specific experimental data on this compound's ability to induce apoptosis and modulate the cell cycle in cancer cells is required to confirm its potential in this area.

Computational and Theoretical Studies on Centazolone

Molecular Docking Investigations of Centazolone-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor or target protein). mdpi.com This method is crucial for understanding the basis of a drug's pharmacological effect.

The strength of the interaction between a ligand and its protein target is quantified by its binding affinity, often expressed as the dissociation constant (Kd) or as a calculated binding energy (kcal/mol). mdpi.com Molecular docking simulations calculate this binding energy by evaluating the steric and electrostatic complementarity between the ligand and the active site of the protein.

For this compound, specific molecular docking studies detailing its binding affinity and interaction profile with defined molecular targets are not available in the published literature. Such a study would typically involve:

Preparation of the Ligand: Generating a 3D structure of this compound.

Selection of the Target: Identifying a potential protein target based on the drug's known effects. Given this compound's sedative and anticonvulsant properties, likely targets would include subunits of the γ-aminobutyric acid (GABA) receptor. popline.orgwikimedia.orgunlp.edu.ar

Docking Simulation: Using software to fit this compound into the binding site of the target protein.

Analysis: Evaluating the binding energy and identifying key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

A hypothetical interaction profile for this compound docked into a GABA receptor subunit is detailed in the table below to illustrate the type of data generated from such an analysis.

Table 1: Illustrative Interaction Profile for this compound (Note: This data is illustrative and not from a published study on this compound.)

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| TYR 72 | Hydrogen Bond (with C=O) | 2.9 |

| PHE 121 | Pi-Pi Stackin | 4.5 |

| LEU 124 | Hydrophobic | 3.8 |

| SER 155 | Hydrogen Bond (with NH2) | 3.1 |

Early preclinical experimental studies identified this compound (also known as Compound 65/469) as a compound with potent tranquillosedative, muscle relaxant, and anticonvulsant properties. ethernet.edu.et Research into its mechanism of action pointed towards its influence on the central nervous system. Specifically, studies in animal models demonstrated that this compound affects the metabolism of gamma-aminobutyric acid (GABA) in the brain and alters the levels of other biogenic amines. unlp.edu.arresearchgate.net

These experimental findings suggest that the primary molecular targets for this compound's therapeutic actions are likely proteins within the GABAergic system, such as GABA receptors or enzymes like GABA transaminase. popline.orgnih.gov Other potential targets could include receptors associated with biogenic amines. Computational docking could be used to screen this compound against a panel of these CNS receptors to predict its most likely molecular target and identify potential off-targets that could be responsible for any side effects. However, no such specific computational screening studies for this compound have been published.

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure and properties of molecules. researchgate.net These methods, such as Density Functional Theory (DFT), are fundamental for predicting molecular geometry, reactivity, and spectroscopic characteristics. physchemres.org

Analysis of a molecule's electronic structure provides insight into its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. physchemres.org

While detailed quantum chemical analyses for this compound are not available in the literature, such studies have been performed on other quinazoline (B50416) derivatives. physchemres.orgwsu.edu These studies typically report on descriptors that predict a compound's reactivity and interaction capabilities. The PubChem database provides some basic computed properties for this compound. beilstein-journals.org

Table 2: Computed Molecular Properties of this compound (Source: PubChem CID 72846) beilstein-journals.org

| Property | Value |

|---|---|

| Molecular Formula | C12H9N3O |

| Molecular Weight | 211.22 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

A full DFT analysis would further provide values for HOMO energy, LUMO energy, the HOMO-LUMO gap, and the distribution of electron density, which are crucial for understanding its potential interactions.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. beilstein-journals.org This is critical because a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

This analysis maps the potential energy surface of the molecule as a function of its rotatable bonds. The resulting energy landscape reveals the most stable, low-energy conformations. For this compound, which has limited rotational freedom, the primary focus would be on the orientation of the 3-amino group. No specific studies on the conformational analysis or energy landscape mapping of this compound have been published. Research on other substituted quinazolinones has shown that the orientation of substituents can significantly influence biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

QSAR and QSPR are computational modeling methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized derivatives.

A typical QSAR study involves:

Dataset Assembly: Compiling a series of this compound analogues with their measured biological activities (e.g., sedative potency).

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each analogue.

Model Development: Using statistical methods to build an equation linking the descriptors to the activity.

Validation: Testing the model's predictive power on an external set of compounds.

While QSAR studies are a common tool in the development of quinazolinone-based drugs for various therapeutic areas, hodoodo.comarxiv.org a specific QSAR model for this compound derivatives focusing on their tranquillosedative or anticonvulsant activities is not available in the public scientific literature. A publication by R.C. Srimal mentions "Synthesis and QSAR studies on hypotensive [...] derivatives," suggesting that such work may have been conducted within its broader research program, but the detailed models have not been published. neurotree.org The development of a robust QSAR model would be essential for rationally designing more potent and selective this compound-based agents.

Development of Predictive Models for Biological Activity based on Structural Features

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of compounds and their biological activities. jocpr.com Such models help in identifying key molecular properties that govern a drug's efficacy. jocpr.comnih.gov

For quinazolinone derivatives, the structural class to which this compound belongs, 2D and 3D-QSAR studies have been conducted to elucidate the structural requirements for their biological effects. These studies have revealed that the biological activity of these compounds is influenced by a combination of electronic, steric, and hydrophobic properties. nih.gov For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in creating a three-dimensional map of favorable and unfavorable steric and electrostatic interactions around the quinazolinone scaffold. rsc.org These models have shown good predictive ability, aiding in the design of novel derivatives with potentially enhanced activity. rsc.org

The development of these predictive models relies on aligning a series of structurally related compounds and calculating various molecular descriptors. researchgate.net The statistical quality of a QSAR model is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A high q² value indicates good predictive power of the model. researchgate.net

Table 1: Representative Statistical Parameters for QSAR Models of Quinazolinone Derivatives

| Model Type | Key Findings | Statistical Significance (Example) |

| 2D-QSAR | Identifies the importance of global molecular properties like electronic and steric parameters for biological activity. | R² values often exceed 0.8, indicating a strong correlation. |

| 3D-QSAR (CoMFA/CoMSIA) | Provides a detailed 3D map of favorable and unfavorable steric and electrostatic fields around the molecule. | q² values are frequently above 0.6, demonstrating good predictive capability. researchgate.net |

This table is a generalized representation based on typical findings in QSAR studies of quinazolinone derivatives and does not represent a specific study on this compound itself.

Computational Approaches for Lead Optimization and Analogue Design

Lead optimization is a crucial step in drug development where an initial active compound (a "hit" or "lead") is chemically modified to improve its therapeutic properties. medium.com Computational methods are integral to this process, enabling a more rational and efficient design of new analogues. nih.govarxiv.org

For compounds like this compound, insights from QSAR models directly inform lead optimization. medium.com The contour maps generated from 3D-QSAR studies, for instance, can guide medicinal chemists in deciding where to add or modify substituents to enhance biological activity. biosolveit.de This approach helps in prioritizing the synthesis of compounds that are more likely to be potent. nih.gov

Furthermore, computational techniques such as the generation of virtual analog libraries and subsequent screening based on predictive models can accelerate the optimization process. nih.gov By creating and evaluating thousands of virtual compounds in silico, researchers can explore a vast chemical space more efficiently than through traditional synthesis alone. biosolveit.denih.gov The use of genetic algorithms and other machine learning approaches can further refine this process by generating diverse sets of analogues with predicted desirable properties. nih.gov

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

While static modeling techniques like docking provide a snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a more realistic and dynamic view of the biomolecular system. nih.govnih.gov MD simulations track the movements of atoms over time, providing valuable information on the stability of the protein-ligand complex and the nature of their interactions. nih.govnih.gov

Protein-Ligand Complex Stability and Conformational Dynamics

The stability of a protein-ligand complex is a critical factor for a drug's efficacy. tainstruments.com MD simulations can assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. researchgate.netresearchgate.net A stable RMSD suggests that the ligand remains securely bound in the active site. researchgate.net

These simulations also reveal the conformational dynamics of the protein and ligand upon binding. elifesciences.org The binding of a ligand can induce conformational changes in the protein, which may be essential for its function. tainstruments.com MD simulations can capture these "induced-fit" phenomena and provide insights into the flexibility of different regions of the protein-ligand complex. researchgate.net Understanding these dynamic changes is crucial for designing ligands that can effectively stabilize a desired protein conformation. nih.govnih.gov

Solvent Effects and Binding Site Dynamics

The solvent, typically water in biological systems, plays a crucial role in protein-ligand binding. numberanalytics.comnovapublishers.com MD simulations explicitly include solvent molecules, allowing for a detailed analysis of their contribution to the binding event. nsf.gov Water molecules can mediate interactions between the protein and the ligand or their displacement from the binding site can be a major driving force for binding. nsf.gov The properties of the solvent, such as polarity and viscosity, can significantly influence enzyme activity and protein-ligand interactions. numberanalytics.commdpi.com Even co-solvents like DMSO, often used in drug discovery, can alter binding affinities. nih.gov

The binding site itself is not a static entity but a dynamic environment. ucl.ac.uk MD simulations can reveal the opening and closing of cryptic binding pockets, which are not apparent in the static crystal structure but can be targeted for drug design. ucl.ac.ukmdpi.com The simulations can also show how the flexibility of the binding site residues can accommodate different ligands. chemrxiv.org This dynamic understanding of the binding site is essential for designing novel inhibitors that can exploit these transient conformations. ucl.ac.ukchemrxiv.org

Advanced Analytical Methodologies for Centazolone Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the initial separation and identification of Centazolone and its related compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. wikipedia.orgopenaccessjournals.com Its versatility allows for the separation, identification, and quantification of the parent drug and its metabolites. wikipedia.orgopenaccessjournals.comshimadzu.com The basic principle of HPLC involves passing a sample dissolved in a liquid mobile phase through a column containing a solid stationary phase under high pressure. wikipedia.orgshimadzu.com The differential interactions of the sample components with the stationary phase lead to their separation. wikipedia.org

Various HPLC methods can be employed, with the choice depending on the specific analytical goal. labmanager.comwjpmr.com Common approaches include normal-phase, reversed-phase, ion-exchange, and chiral chromatography. labmanager.com For many pharmaceutical applications, reversed-phase HPLC is a popular choice. labmanager.com The selection of the mobile phase, column type, and detector are critical parameters that are optimized for each specific analysis. wjpmr.com A simple and sensitive HPLC method with fluorescence detection has been successfully developed to measure serum concentrations of a related compound, centchroman, demonstrating the applicability of this technique for similar molecules. nih.gov

Table 1: Key Parameters in HPLC Method Development

| Parameter | Description | Common Choices for Pharmaceutical Analysis |

|---|---|---|

| Stationary Phase (Column) | The solid material within the column that interacts with the sample components. | C18, C8 (Reversed-Phase) |

| Mobile Phase | The solvent that carries the sample through the column. | Mixtures of water, acetonitrile, and methanol. |

| Detector | The component that measures the separated compounds as they elute from the column. | UV-Visible, Fluorescence, Mass Spectrometry (MS). |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 2.0 mL/min. |

| Injection Volume | The amount of sample introduced into the system. | Typically 5 - 100 µL. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds. filab.fr In the context of this compound research, GC-MS is instrumental in identifying volatile metabolites. nih.govthermofisher.com

The process begins with the separation of components in a gas chromatograph. The sample is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. youtube.com Separation occurs based on the differential partitioning of the compounds between the two phases. youtube.com As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound. wikipedia.orgyoutube.com This "molecular fingerprint" allows for highly specific identification. wikipedia.org For non-volatile metabolites, a derivatization step is often required to increase their volatility for GC-MS analysis. thermofisher.com

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry, often coupled with liquid chromatography, provides exceptional sensitivity and specificity for the detailed analysis of this compound and its metabolites.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High Sensitivity and Specificity

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement in analytical separation science, offering higher resolution, speed, and sensitivity compared to conventional HPLC. measurlabs.comnih.gov This technique is particularly valuable for the quantification of compounds at very low concentrations in complex biological matrices. lcms.czresearchgate.net The use of smaller stationary phase particles in UPLC columns allows for more efficient separation. measurlabs.com

When coupled with tandem mass spectrometry (MS/MS), UPLC becomes an even more powerful tool. cd-genomics.com In an MS/MS system, two mass analyzers are used in sequence. The first selects a specific ion (e.g., the molecular ion of the target analyte), which is then fragmented. The second mass analyzer separates and detects these fragment ions, providing a high degree of specificity and reducing background noise. cd-genomics.com This high sensitivity and specificity make UPLC-MS/MS the "gold standard" for many bioanalytical applications, including the quantification of drug molecules and their metabolites. researchgate.net A robust and highly sensitive LC-MS/MS method has been developed for the simultaneous quantification of multiple nitrosamine (B1359907) impurities in various drug substances, achieving very low limits of quantification (LLOQs). lcms.cz

Table 2: Comparison of HPLC and UPLC

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size of Stationary Phase | 3-5 µm | < 2 µm |

| Operating Pressure | Lower | Higher |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

Metabolite Profiling and Identification in Preclinical Biological Matrices

Metabolite profiling is the comprehensive analysis of all metabolites present in a biological sample. cicbiogune.es In preclinical drug development, understanding the metabolic fate of a new chemical entity like this compound is critical. wuxiapptec.comevotec.com This involves identifying and quantifying the metabolites formed in various biological matrices such as plasma, urine, and feces. bioivt.com These studies help to understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties. srce.hr

The process often begins with in vitro studies using liver microsomes or hepatocytes to get an initial picture of the metabolic pathways. wuxiapptec.comsciex.com This is followed by in vivo studies in animal models to identify the metabolites formed under physiological conditions. bioivt.com Advanced analytical techniques like high-resolution mass spectrometry are used to detect and characterize these metabolites, even at low concentrations. thermofisher.comnih.gov Identifying all significant metabolites is crucial, as some may be pharmacologically active or potentially toxic. wuxiapptec.com Regulatory agencies require thorough metabolite safety testing to ensure that human metabolites have been adequately assessed in preclinical toxicology studies. evotec.comsrce.hr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules, including novel derivatives of this compound. sigmaaldrich.comwikipedia.org This technique provides detailed information about the carbon-hydrogen framework of a molecule. scielo.br NMR works by observing the behavior of atomic nuclei in a strong magnetic field. sigmaaldrich.com Different nuclei within a molecule resonate at distinct frequencies, providing a unique spectrum that reveals the connectivity and spatial arrangement of atoms. wikipedia.org

For complex molecules and their metabolites, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. nih.govresearchgate.net 1D spectra, such as ¹H and ¹³C NMR, provide fundamental information about the types of protons and carbons present. nih.gov 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connections between atoms, allowing for the complete assembly of the molecular structure. scielo.brhyphadiscovery.com For the analysis of very small amounts of material, such as purified metabolites, cryoprobe NMR technology offers significantly enhanced sensitivity. hyphadiscovery.com

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Methanol |

| Water |

| Nefazodone |

| Omeprazole |

| Centchroman |

| Testosterone cypionate |

| Nitrosamines |

Advanced NMR Techniques for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. mdpi.com Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information for confirming the presence of the quinazolinone backbone and its substituents. onlinescientificresearch.comsemanticscholar.org For instance, ¹H NMR can identify aromatic protons and the amino group, while ¹³C NMR can confirm the carbon skeleton, including the carbonyl carbon of the quinazolinone ring. onlinescientificresearch.com

In the context of complex mixtures, such as during synthesis monitoring or in metabolic studies, 1D NMR spectra can become crowded and difficult to interpret. Advanced two-dimensional (2D) NMR techniques are employed to overcome these challenges by spreading correlations across a second frequency dimension, enhancing resolution and providing deeper structural insights.

Key advanced NMR techniques applicable to this compound research include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to piece together spin systems within the molecule. For this compound, COSY would be crucial for assigning adjacent protons on the fused benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for unambiguously assigning the carbon signals of the this compound structure based on the more easily assigned proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies nuclei that are close to each other in space, which is critical for determining stereochemistry and conformation.

The direct identification and quantification of specific compounds within a complex mixture, such as an unrefined reaction output or a biological sample, can also be achieved using ¹³C-NMR spectroscopy with inverse gated decoupling of protons, which ensures that signal intensity is directly proportional to the number of nuclei, allowing for derivatisation-free quantitative analysis. uma.pt

| NMR Technique | Primary Application for this compound Research | Type of Information Provided |

|---|---|---|

| COSY (Correlation Spectroscopy) | Assigning adjacent aromatic protons | ¹H-¹H spin-spin coupling networks |

| HSQC (Heteronuclear Single Quantum Coherence) | Assigning carbon atoms of the quinazoline (B50416) ring system | Direct ¹H-¹³C correlations (one bond) |

| HMBC (Heteronuclear Multiple Bond Correlation) | Confirming the fused ring structure and substituent position | Long-range ¹H-¹³C correlations (2-3 bonds) |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Studying spatial arrangement and interaction with other molecules | Through-space proximity of nuclei |

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms and metabolic pathways by replacing an atom with its heavier, non-radioactive isotope (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D). beilstein-journals.org By tracking the position of the isotopic label in the final product or its metabolites, researchers can gain definitive insights into bond formation and cleavage, the origin of specific atoms, and the sequence of reaction steps. beilstein-journals.orgx-mol.net

For this compound (3-aminobenzo-6,7-quinazoline-4-one), isotopic labeling can be applied in several key areas:

Elucidating Biosynthetic and Synthetic Pathways: In the synthesis of the quinazoline ring, precursors can be labeled to understand the mechanism of cyclization. For example, using ¹⁵N-labeled ammonium (B1175870) acetate (B1210297) would allow researchers to track the incorporation of the nitrogen atoms into the pyrimidine (B1678525) ring of the quinazoline scaffold, confirming their origin and the reaction pathway.

Kinetic Isotope Effect (KIE) Studies: By replacing a hydrogen atom with deuterium (B1214612) at a specific position involved in a rate-determining step, researchers can measure the change in reaction rate. A significant KIE (a slower reaction with deuterium) would indicate that the C-H bond at that position is broken during the slowest step of the reaction, providing crucial evidence for the proposed mechanism. frontiersin.org This could be applied to study the enzymatic or chemical synthesis of this compound precursors.

Metabolic Pathway Tracing: Administering isotopically labeled this compound in a biological system allows for the tracking of its metabolic fate. Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), metabolites can be identified by their characteristic mass shift corresponding to the incorporated isotope, revealing pathways such as hydroxylation, deamination, or conjugation.

| Isotope | Labeled Precursor/Compound | Research Application for this compound | Analytical Technique |

|---|---|---|---|

| ¹⁵N | ¹⁵N-Ammonium Acetate | Confirming nitrogen atom incorporation into the quinazoline ring during synthesis. | Mass Spectrometry, NMR Spectroscopy |

| ²H (Deuterium) | Deuterated Precursors | Studying the kinetic isotope effect (KIE) to identify rate-determining steps in synthesis. frontiersin.org | Reaction Kinetics Analysis |

| ¹³C | ¹³C-Labeled this compound | Tracing the carbon skeleton during metabolic transformation. | LC-MS/MS, NMR Spectroscopy |

Spectroscopic Techniques for Quantitative Analysis (e.g., UV-Vis, Fluorescence)

Spectrophotometry is a widely used method for the quantitative analysis of chemical compounds in solution. libretexts.org For a chromophoric molecule like this compound, which contains a conjugated heterocyclic system, Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are particularly relevant. uma.pt

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. nih.gov The amount of light absorbed at a specific wavelength is proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law. This makes the technique ideal for quantitative determination. libretexts.org

Quinazoline derivatives typically exhibit characteristic absorption bands in the UV-Vis region. nih.gov These absorptions arise from electronic transitions within the molecule:

π → π transitions:* These high-intensity absorptions, typically found at shorter wavelengths (e.g., 240–300 nm), originate from the conjugated π-system of the aromatic and heterocyclic rings. researchgate.net

n → π transitions:* These are lower-intensity absorptions occurring at longer wavelengths (e.g., 310–425 nm) and involve the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to an anti-bonding π* orbital. nih.govresearchgate.net

The stability and concentration of this compound in various solutions can be monitored by measuring its absorbance at its wavelength of maximum absorbance (λmax). nih.gov

| Quinazoline Derivative Type | Typical λmax Range (nm) | Associated Electronic Transition | Reference |

|---|---|---|---|

| Generic Quinazoline | 240 - 300 | π → π | researchgate.net |

| Generic Quinazoline | 310 - 425 | n → π | researchgate.net |

| Substituted Quinazolinone | ~278 | π → π* (High intensity) | mdpi.com |

| Substituted Quinazolinone | 314 - 318 | π → π* and n → π* (Overlapping) | nih.govmdpi.com |

Fluorescence Spectroscopy

Fluorescence spectroscopy is an emission technique where a molecule absorbs light at one wavelength (excitation) and then emits light at a longer, lower-energy wavelength (emission). ias.ac.in This technique is often more sensitive than absorption spectroscopy, making it suitable for detecting trace amounts of fluorescent compounds. acs.org

Many quinazoline derivatives are known to be fluorescent, a property that is highly dependent on their specific structure and chemical environment (e.g., solvent polarity). bas.bgnih.govacs.org The fluorescence properties are characterized by several key parameters:

Excitation and Emission Maxima (λex / λem): The specific wavelengths for maximum absorption and emission.

Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process. Some quinazoline-based fluorescent probes can exhibit high quantum yields, up to 42%. nih.gov

Stokes Shift: The difference in wavelength (or energy) between the excitation and emission maxima.

Solvatochromism: A shift in the emission wavelength depending on the polarity of the solvent. Many quinazoline derivatives show a large red shift (to longer wavelengths) in more polar solvents, indicating a more polar excited state. acs.org

These properties could be exploited to develop highly sensitive quantitative assays for this compound or to use it as a fluorescent probe in biological imaging. nih.gov

| Compound Type | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Quinazoline-Coumarin Conjugate | 405 | 485 | 0.42 | nih.gov |

| Quinazoline-Fluorescein Conjugate | 490 | 515 | 0.23 | nih.gov |

| Dihydroquinazolinone Derivative | - | Bathochromic shift in less polar solvents | Generally higher in ethanol | mdpi.com |

| Push-Pull Arylvinyl Quinazoline | - | Strong emission solvatochromism | - | acs.org |

Centazolone As a Research Tool and Future Research Directions

Centazolone as a Molecular Probe for Investigating Neurotransmitter Systems

A molecular probe is a chemical compound used to study and visualize biological molecules and systems in real-time. thermofisher.comrsc.org In neuroscience, such probes are invaluable for investigating the complex dynamics of neurotransmitter systems. thermofisher.com Neurotransmitters are essential chemical messengers that mediate communication between neurons, and their function is fundamental to brain activity. nih.govukzn.ac.za The major neurotransmitter families include amino acids like glutamate (B1630785) and GABA, and biogenic amines such as dopamine (B1211576) and serotonin. justintimemedicine.com These systems are crucial for everything from basic reflexes to complex cognition and behavior. nih.govjustintimemedicine.com

The interaction of a compound with specific neurotransmitter receptors can be leveraged to use it as a probe. thermofisher.com While this compound is primarily studied for its therapeutic potential, its interactions with central nervous system (CNS) pathways suggest its utility as a molecular probe. wikimedia.org By observing the effects of this compound, researchers can gain insights into the function and interplay of various neurotransmitter systems. justintimemedicine.com For instance, studying how this compound modulates neuronal activity can help map the distribution and function of the receptors it targets. This approach is particularly useful for understanding how different neurotransmitter systems contribute to the regulation of arousal, cognition, and mood. ukzn.ac.zajustintimemedicine.com The ability of one neurotransmitter system to influence another is a key aspect of brain function, and probes like this compound can help unravel these complex interactions. justintimemedicine.com

Exploration of Novel Quinazolinone Derivatives as Preclinical Leads

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets and exhibit a wide array of pharmacological activities. researchgate.net Researchers have synthesized numerous quinazolinone derivatives and evaluated them for various therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. nih.govnih.govrsc.org This broad spectrum of activity makes the quinazolinone class a rich source for identifying novel preclinical leads for CNS disorders. rsc.orgwisdomlib.org

Recent research has focused on designing and synthesizing novel quinazolinone derivatives with targeted activities. For example, studies have developed multifunctional derivatives aimed at treating Alzheimer's disease by simultaneously inhibiting cholinesterase and reducing inflammation. nih.gov Specific derivatives, such as compounds designated 6f, 6h, and 7b in one study, have shown promising anti-acetylcholinesterase, anti-inflammatory, and antioxidant properties in preclinical models. nih.gov Other research has explored quinazolinone derivatives as negative allosteric modulators of the mGlu₇ receptor for potential antipsychotic applications. mdpi.com The compound ALX-171, a 2,6-disubstituted (3H)-quinazolin-4-one, demonstrated antipsychotic-like activity in animal models. mdpi.com The continued exploration of this chemical family, through methods like molecular hybridization which combines quinazolinone with other pharmacophores, holds significant promise for developing next-generation CNS therapeutics. rsc.org

Advanced Preclinical Models for Mechanistic Elucidation (e.g., Organoids, 3D Culture Systems)

To better understand how compounds like this compound work, researchers are moving beyond traditional 2D cell cultures to more complex preclinical models. mdpi.comscantox.com Three-dimensional (3D) cell culture systems, particularly brain organoids, are emerging as powerful tools for CNS drug discovery. scantox.comnih.gov Organoids are self-organizing 3D structures derived from stem cells that can replicate key aspects of human brain architecture and function. mdpi.comnih.govmdpi.com These models provide a unique opportunity to study human neurodevelopment and disease in a controlled, in-vitro environment. nih.govdrugtargetreview.com

The use of brain organoids offers several advantages for studying this compound and its derivatives. They can be used to model specific neurological disorders, allowing researchers to test drug efficacy on human-like neural tissue. mdpi.comdrugtargetreview.comesmed.org For instance, patient-derived induced pluripotent stem cells (iPSCs) can be used to grow organoids that carry the genetic mutations associated with a particular disease, providing a platform for personalized drug screening. mdpi.commdpi.com These models are invaluable for elucidating a drug's mechanism of action, assessing neurotoxicity, and validating therapeutic targets. scantox.comnih.gov By applying this compound to brain organoids, researchers could observe its effects on neuronal differentiation, synaptic activity, and network formation, providing a deeper understanding of its physiological impact than is possible with simpler models. scantox.comdrugtargetreview.com The ability to generate large numbers of organoids also opens the door to higher-throughput screening of new quinazolinone derivatives. mdpi.comdrugtargetreview.com

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The future of research into this compound and related compounds will likely involve the large-scale analysis of biological molecules through "omics" technologies. nih.gov This multi-omics approach integrates data from genomics (the study of genes), proteomics (the study of proteins), and metabolomics (the study of metabolites) to provide a comprehensive, system-level understanding of a drug's effects. nih.govmdpi.comfrontlinegenomics.com These technologies are routinely applied throughout the drug discovery and development pipeline, from target identification to clinical analysis. nih.govresearchgate.net

For this compound research, integrating omics technologies could reveal its mechanism of action with unprecedented detail.

Genomics and Transcriptomics can identify changes in gene expression that occur in brain cells following exposure to the compound. nih.govmdpi.com This can help pinpoint the specific genes and signaling pathways that are modulated by this compound.

Proteomics allows for the large-scale study of proteins and their modifications, providing direct insight into the cellular machinery affected by the drug. brieflands.comhumanspecificresearch.org As proteins are the primary targets for most drugs, proteomic analysis can help identify this compound's direct binding partners and downstream effects on protein networks. brieflands.com

Metabolomics , the study of small molecule metabolites, provides a functional readout of cellular activity and can reveal how this compound alters the metabolic state of neurons. nih.govresearchgate.net

By combining these datasets, researchers can build a holistic model of this compound's biological impact, leading to the identification of biomarkers for drug response and a more rational design of future quinazolinone-based therapies. mdpi.commdpi.com

Opportunities for Collaborative Research Initiatives in this compound Science

The complexity of CNS drug discovery necessitates a collaborative approach, bringing together experts from different fields, institutions, and sectors. tinyeye.comecorrector.com Advancing the science of this compound and its derivatives will benefit significantly from strategic partnerships. sciencebusiness.net Such collaborations are essential for tackling complex scientific problems and translating basic research into new therapies. ecorrector.comhtworld.co.uk

Opportunities for collaboration in this compound research are numerous and varied:

Academic-Industry Partnerships: Collaborations between university labs and pharmaceutical or biotech companies can bridge the gap between early-stage discovery and preclinical/clinical development. htworld.co.ukeurekalert.orgglobenewswire.com Academia can provide deep biological insights and novel models, while industry offers resources, drug development expertise, and infrastructure for high-throughput screening. scantox.comeurekalert.org

Interdisciplinary Consortia: Research into this compound would benefit from teams comprising medicinal chemists, neuroscientists, computational biologists, and clinicians. This interdisciplinary approach is crucial for integrating complex datasets, such as those from omics technologies and advanced imaging, to build a comprehensive understanding of the compound. sciencebusiness.net

Government and Foundation-Funded Initiatives: Large-scale funding initiatives from government bodies or private foundations can support the formation of research networks dedicated to specific challenges in CNS drug discovery. dfg.despringernature.com These initiatives can provide the stable, long-term funding needed to pursue high-risk, high-reward research projects, such as the development of entirely new classes of CNS drugs based on the quinazolinone scaffold. tinyeye.comsibyllabiotech.it

By fostering a collaborative environment, the scientific community can pool resources, share knowledge, and accelerate the development of innovative treatments for neurological and psychiatric disorders. tinyeye.comspringernature.comundp.org

Q & A

Q. What methodologies mitigate bias in retrospective analyses of this compound’s off-label use?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.